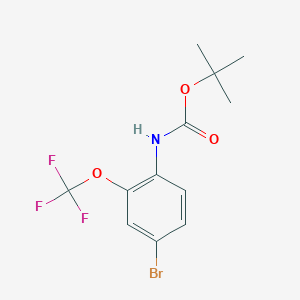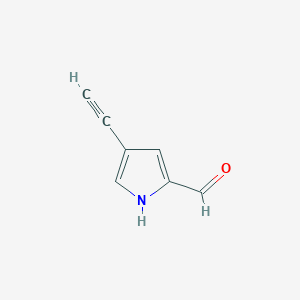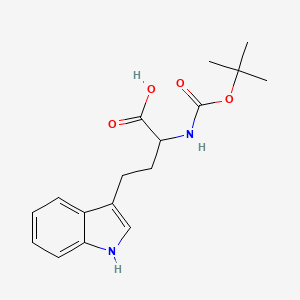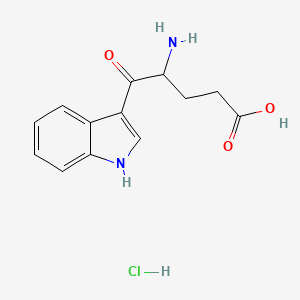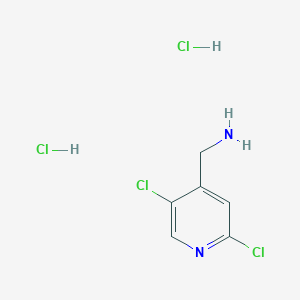![molecular formula C18H23N3O3S B13498706 N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structure, which includes an amino group, a diethylsulfamoyl group, and a biphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. The amino and diethylsulfamoyl groups are then introduced through a series of reactions, including nitration, reduction, and sulfonation. The final step involves the acetylation of the amino group to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a dihydrofolate reductase (DHFR) inhibitor.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide involves its interaction with specific molecular targets. For example, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamide derivatives and biphenyl-based molecules, such as:
- N-(4-diethylsulfamoyl-phenyl)-acetamide
- N-(4-aminophenyl)-acetamide
- N-(4-sulfamoylphenyl)-acetamide .
Uniqueness
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23N3O3S |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
N-[3-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-21(5-2)25(23,24)18-12-15(19)9-10-17(18)14-7-6-8-16(11-14)20-13(3)22/h6-12H,4-5,19H2,1-3H3,(H,20,22) |
Clé InChI |
CBKAXRVHNBZADL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC(=CC=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



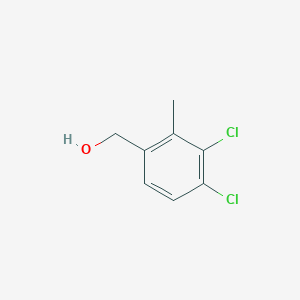
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
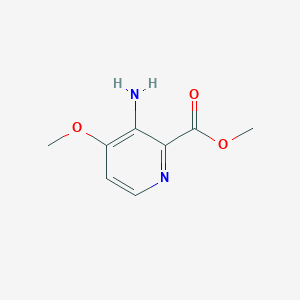

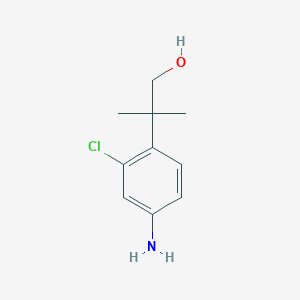
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
